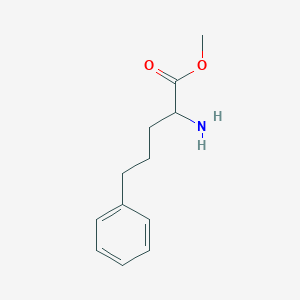
Methyl 2-amino-5-phenylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-phenylpentanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of phenylpentanoic acid and contains both an amino group and an ester functional group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-phenylpentanoate can be synthesized through several methods. One common route involves the reaction of 5-phenylpentanoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 5-phenylpentanoate. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Applications De Recherche Scientifique
Methyl 2-amino-5-phenylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 2-amino-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-5-phenylpentanoate hydrochloride: A salt form with similar properties but different solubility and stability characteristics.
Methyl 2-methyl-5-phenylpentanoate: A structurally similar compound with a methyl group instead of an amino group.
Ethyl 2-amino-5-phenylpentanoate: An ester with an ethyl group instead of a methyl group
Uniqueness
This compound is unique due to its combination of an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
methyl 2-amino-5-phenylpentanoate |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9,13H2,1H3 |
Clé InChI |
XUHINRSSRAMEHK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


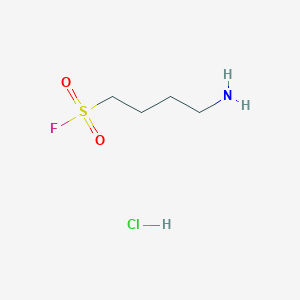

![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)

amine](/img/structure/B13497924.png)

![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)

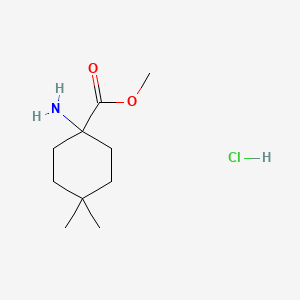

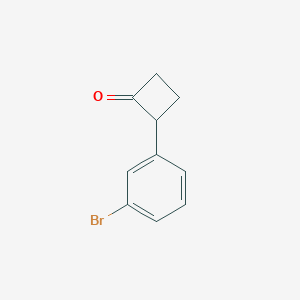
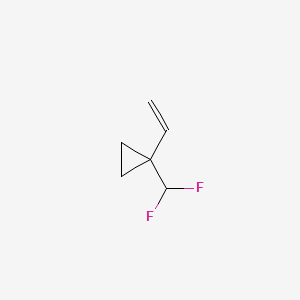
![3-Oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B13497986.png)
![6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)
